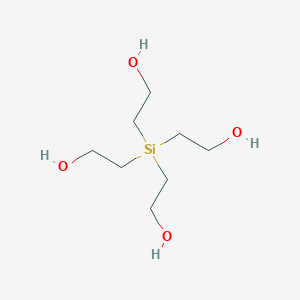

Tetrakis-(2-hydroxyethyl)silane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[tris(2-hydroxyethyl)silyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFRPUMDYPOXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](CCO)(CCO)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172332 | |

| Record name | Ethanol, 2,2',2'',2'''-silanetetrayltetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18928-76-2 | |

| Record name | Ethanol, 2,2',2'',2'''-silanetetrayltetrakis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018928762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2',2'',2'''-silanetetrayltetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Chemical Reactivity and Mechanistic Studies

Hydrolysis and Condensation Kinetics of Tetrakis-(2-hydroxyethyl)silane

The hydrolysis and condensation of alkoxysilanes, such as Tetrakis-(2-hydroxyethyl)silane, are fundamental processes in sol-gel chemistry. These reactions involve the replacement of alkoxy groups with hydroxyl groups and the subsequent formation of a siloxane network.

The hydrolysis of silanes can be catalyzed by either acids or bases, with the reaction mechanism differing significantly between the two conditions.

Under acidic conditions , the hydrolysis mechanism is typically initiated by the protonation of an alkoxy group, making it a better leaving group. This is followed by a nucleophilic attack by water on the silicon atom. The rate of hydrolysis in an acidic medium generally increases with the electron-donating ability of the alkyl substituents on the silicon atom. For example, under acidic conditions, the hydrolysis rate increases with the degree of alkyl substitution. unm.edu The reaction is considered to be specific acid-catalyzed, with the rate being proportional to the hydronium ion concentration. unm.edu

In base-catalyzed hydrolysis , a hydroxyl anion directly attacks the silicon atom in a nucleophilic substitution reaction. nih.gov This process is generally more straightforward than the acid-catalyzed mechanism. youtube.com Unlike in acidic conditions, the hydrolysis rate under basic conditions decreases with increasing steric hindrance from the alkyl groups. unm.edu The reaction mechanism is proposed to be SN2-Si, involving a penta- or hexavalent intermediate or transition state. nih.gov

The choice of catalyst significantly impacts the kinetics. For instance, studies on tetraethoxysilane (TEOS), a related compound, have shown that the hydrolysis rate constant can vary widely depending on the concentration of the acid or base catalyst. nih.govresearchgate.net

Following hydrolysis, the resulting silanol (B1196071) (Si-OH) groups undergo condensation reactions to form siloxane (Si-O-Si) bridges, releasing water or alcohol as a byproduct. This process leads to the formation of a three-dimensional silica (B1680970) network. nih.govnih.gov The condensation can occur between two silanol groups or between a silanol group and an unhydrolyzed alkoxy group. unm.edu

The structure of the resulting silica network is heavily influenced by the reaction conditions. Acid-catalyzed condensation tends to produce more linear or randomly branched polymers, leading to denser gels. mdpi.com In contrast, base-catalyzed condensation favors the formation of more highly cross-linked, colloidal particles, which can result in more porous gel structures. mdpi.com

The formation of these siloxane bonds can be observed through techniques like Fourier Transform Infrared Spectroscopy (FTIR), which reveals the presence of Si-OH and Si-O-Si bonds. researchgate.net The initial products of TEOS hydrolysis and condensation include linear species like hexaethoxydisiloxane (HEDS) and octaethoxytrisiloxane (OETS), which can further react to form cyclic siloxanes and eventually a three-dimensional network. researchgate.netelsevierpure.com

The real-time monitoring of hydrolysis and condensation provides valuable insights into the kinetics of the sol-gel process. Techniques such as in-situ optical turbidity scanning and dynamic light scattering can be employed to track the depletion of the silane (B1218182) precursor and the formation of the sol. mdpi.com

For instance, turbidity scanning can measure the increase in light transmission as the immiscible silane precursor is consumed during hydrolysis and the subsequent decrease in transmission as the solution becomes turbid due to condensation and particle formation. mdpi.com Studies on organotrialkoxysilanes have shown that the rate of hydrolysis is highly sensitive to pH, with hydrolysis being significantly faster at lower pH values. mdpi.com The stability of the hydrolyzed silane is also pH-dependent, with longer stability observed at moderately acidic pH before the onset of condensation. mdpi.com

These real-time measurements allow for the determination of key kinetic parameters, such as the time to complete hydrolysis and the onset of condensation, which are crucial for controlling the final properties of the silica material.

Sol-Gel Process Dynamics Utilizing Tetrakis-(2-hydroxyethyl)silane as Precursor

The sol-gel process is a versatile method for producing silica-based materials from precursors like Tetrakis-(2-hydroxyethyl)silane. The dynamics of this process are highly dependent on the reaction conditions.

The transition from a liquid sol to a solid gel is a critical step in the sol-gel process, and it is governed by a variety of reaction parameters. unm.edumdpi.com These include the type and concentration of the catalyst, the water-to-silane ratio, the solvent, and the temperature. nih.govmdpi.com

The choice of catalyst (acid or base) has a profound effect on the gelation time and the structure of the resulting gel. unm.eduresearchgate.net For example, with TEOS, acid catalysis generally leads to faster gelation times compared to base catalysis under similar conditions because the rate of hydrolysis increases with hydrogen ion concentration. researchgate.net The concentration of the catalyst is also a key factor; for instance, the gel kinetics of a TEOS-GPTMS system were found to be more stable at a specific acetic acid concentration. nih.gov

The amount of water used for hydrolysis also plays a crucial role. The degree of condensation and the structure of the resulting silsesquioxanes can be controlled by the hydrolysis ratio. nih.gov The properties of the final material, such as porosity and mechanical strength, are directly linked to these reaction conditions.

Interactive Data Table: Influence of Reaction Conditions on Sol-Gel Process

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Gel Structure |

| Catalyst Type | Acid: Increases with H+ concentration. unm.edu Base: Increases with OH- concentration. nih.gov | Acid: Favors linear chains. mdpi.com Base: Favors cross-linked particles. mdpi.com | Acid: Denser. mdpi.com Base: More porous. mdpi.com |

| pH | Minimum rate around neutral pH. unm.edu | Influences reaction pathways. mdpi.com | Affects particle size and morphology. mdpi.com |

| Water/Silane Ratio | Affects the extent of hydrolysis. nih.gov | Higher ratios can increase condensation. | Influences the degree of cross-linking. |

| Solvent | Can affect solubility and reaction rates. mdpi.com | Can influence particle aggregation. | Can impact porosity and density. |

| Temperature | Higher temperatures generally increase rates. | Higher temperatures generally increase rates. | Can affect gelation time and final structure. |

The primary byproducts of the hydrolysis and condensation of Tetrakis-(2-hydroxyethyl)silane are ethylene (B1197577) glycol and water. The hydrolysis step consumes water and releases ethylene glycol:

Si(OCH₂CH₂OH)₄ + 4H₂O → Si(OH)₄ + 4HOCH₂CH₂OH

The subsequent condensation reactions release water:

2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O

The analysis of byproducts is important for understanding the reaction mechanism and for process control. Techniques like gas chromatography or nuclear magnetic resonance (NMR) spectroscopy can be used to quantify the concentration of the alcohol byproduct over time, providing data on the rate and extent of the hydrolysis reaction. researchgate.netelsevierpure.com

Transesterification Reactions and Their Applications

Tetrakis-(2-hydroxyethyl)silane, also known as tetra(ethylene glycol) silicate (B1173343), is synthesized through a transesterification reaction. libretexts.orggelest.com This process typically involves the reaction of a tetraalkoxysilane, such as tetraethoxysilane (TEOS), with ethylene glycol. researchgate.net The reaction proceeds by exchanging the alkoxy groups (e.g., ethoxy) of the silane with the hydroxyethyl (B10761427) groups from ethylene glycol. This exchange can be catalyzed by either acids or bases. google.commasterorganicchemistry.com

The mechanism of transesterification under basic conditions involves a nucleophilic attack of the deprotonated alcohol (alkoxide) on the silicon center of the ester. This is followed by the elimination of the original alkoxy group. Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the silicon atom, facilitating the nucleophilic attack by the alcohol. masterorganicchemistry.com The general scheme for the synthesis of Tetrakis-(2-hydroxyethyl)silane from a tetraalkoxysilane and ethylene glycol can be represented as:

Si(OR)₄ + 4 HOCH₂CH₂OH ⇌ Si(OCH₂CH₂OH)₄ + 4 ROH

This reaction is reversible, and to drive it towards the formation of the desired product, the alcohol (ROH) generated as a byproduct is typically removed from the reaction mixture.

One of the primary applications of transesterification involving silanes is in the crosslinking of polymers. For instance, tetraalkoxysilanes can be used to crosslink ethylene-co-vinyl acetate (B1210297) (EVA) copolymers through a transesterification reaction catalyzed by compounds like dibutyltin (B87310) oxide (DBTO). researchgate.net In such processes, the alkoxy groups of the silane exchange with the acetate groups of the EVA, forming a crosslinked polymer network. researchgate.net This enhances the mechanical and thermal properties of the resulting material.

Table 1: Catalysts and Conditions for Silane Transesterification

| Catalyst Type | Example Catalyst | Reaction Conditions | Application | Reference |

|---|---|---|---|---|

| Basic | Sodium Alkoxide | Varies | Transesterification of functional silanes | google.com |

| Acidic | Toluenesulfonic Acid | Varies | Transesterification of non-functional silanes | google.com |

| Organometallic | Dibutyltin Oxide (DBTO) | 100-250 °C | Crosslinking of EVA copolymers | researchgate.net |

| Hydrotalcites | Zn- and Ti-modified HTs | ~180 °C | Transesterification of dimethyl terephthalate (B1205515) with ethylene glycol | nih.gov |

Nucleophilic Substitution Reactions Involving Tetrakis-(2-hydroxyethyl)silane Derived Species

The silicon atom in Tetrakis-(2-hydroxyethyl)silane and its derivatives is susceptible to nucleophilic attack. The most common nucleophilic substitution reactions are hydrolysis and condensation. These reactions are fundamental to the sol-gel process, where Tetrakis-(2-hydroxyethyl)silane can serve as a precursor for silica-based materials. researchgate.net

Hydrolysis involves the attack of water on the silicon atom, leading to the replacement of one or more hydroxyethoxy groups with hydroxyl groups (silanols, Si-OH). This reaction can be catalyzed by either acids or bases. nih.gov

Acid-catalyzed mechanism: The reaction is initiated by the protonation of an alkoxide group, making it a better leaving group. A water molecule then attacks the silicon center. nih.gov

Base-catalyzed mechanism: A hydroxide (B78521) ion directly attacks the silicon atom, forming a pentacoordinate intermediate, which then expels an alkoxide ion. nih.gov The proposed reaction mechanism is SN2-Si. nih.gov

Following hydrolysis, the resulting silanol groups can undergo condensation reactions with other silanols or with the initial Tetrakis-(2-hydroxyethyl)silane molecules. This process involves the formation of a siloxane bond (Si-O-Si) and the elimination of a molecule of water or ethylene glycol. These condensation reactions lead to the formation of a three-dimensional silica network. libretexts.orgnih.gov

The reactivity of the silanol groups is a key factor in these processes. The stability and reactivity of these silanols can be influenced by the reaction conditions, such as the solvent and pH. researchgate.net For example, silanols produced by hydrolysis in water tend to be more stable than those produced in an alcoholic solvent mixture, where they are more prone to self-condensation. researchgate.net

Table 2: Key Nucleophilic Substitution Reactions and Mechanisms

| Reaction | Nucleophile | Mechanism | Product | Significance | Reference |

|---|---|---|---|---|---|

| Hydrolysis | Water | SN2-Si (Acid or Base Catalyzed) | Silanol (Si-OH) | Initial step in sol-gel processing | nih.gov |

| Condensation | Silanol (Si-OH) | Nucleophilic Substitution | Siloxane (Si-O-Si) | Formation of silica network | libretexts.orgnih.gov |

| Alcoholysis | Alcohol | SN2-Si | Alkoxysilane | Exchange of alkoxy groups | researchgate.net |

Polymerization Reactions and Hybrid Material Formation

The hydroxyethyl groups of Tetrakis-(2-hydroxyethyl)silane offer potential sites for involvement in polymerization reactions, particularly free radical polymerization. While direct free radical polymerization of Tetrakis-(2-hydroxyethyl)silane is not extensively documented, the reactivity of the analogous monomer, 2-hydroxyethyl methacrylate (B99206) (HEMA), provides significant insight. HEMA is known to undergo free-radical polymerization readily. specialchem.comrsc.org

In a typical free-radical polymerization, an initiator generates free radicals, which then attack the double bond of a monomer. In the case of a molecule like HEMA, this leads to the formation of a polymer chain. specialchem.com For Tetrakis-(2-hydroxyethyl)silane, the hydroxyethyl groups could potentially be functionalized with a polymerizable moiety, such as a methacrylate group, via an esterification reaction. This modified monomer could then participate in free radical polymerization to form a crosslinked hybrid material.

Alternatively, the hydroxyl groups themselves could potentially participate in certain radical reactions, although this is less common for initiating polymerization compared to the reaction of radicals with double bonds. The primary role of the hydroxyethyl groups in the context of free radical polymerization is more likely as a site for post-polymerization modification or as a functional group that imparts hydrophilicity to the resulting polymer.

Table 3: Analogy of HEMA Free Radical Polymerization

| Monomer | Polymerization Type | Key Reactive Group | Resulting Polymer Feature | Reference |

|---|---|---|---|---|

| 2-Hydroxyethyl Methacrylate (HEMA) | Free Radical Polymerization | Carbon-carbon double bond | Hydrophilic, crosslinkable polymer | specialchem.comrsc.org |

| Hypothetical Methacrylated Tetrakis-(2-hydroxyethyl)silane | Free Radical Polymerization | Carbon-carbon double bond | Crosslinked organic-inorganic hybrid material | N/A |

Polymers derived from or incorporating Tetrakis-(2-hydroxyethyl)silane can be further modified through post-polymerization functionalization. A particularly versatile set of reactions for this purpose falls under the umbrella of "click" chemistry. These reactions are characterized by high yields, mild reaction conditions, and a tolerance for a wide range of functional groups. rsc.org

The hydroxyl groups of the Tetrakis-(2-hydroxyethyl)silane units within a polymer backbone serve as convenient handles for introducing "clickable" functionalities. For example, the hydroxyl groups can be reacted to introduce azide (B81097) or alkyne groups. These modified polymers can then undergo highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to attach a wide variety of molecules, thereby tailoring the polymer's properties for specific applications. rsc.org

This approach allows for the synthesis of well-defined, functionalized hybrid materials. For instance, a polysiloxane backbone containing pendant Tetrakis-(2-hydroxyethyl)silane-derived units could be functionalized with bioactive molecules, fluorescent dyes, or other polymers, leading to materials with advanced properties for use in fields such as biomedicine and materials science.

Table 4: "Click" Chemistry Functionalization Strategies

| "Click" Reaction | Functional Groups Introduced | Catalyst | Application | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and Alkyne | Copper(I) | Synthesis of functionalized polymers and hybrid materials | rsc.org |

| Thiol-ene Reaction | Thiol and Alkene | Photo or Thermal Initiator | Polymer modification and crosslinking | rsc.org |

Applications in Advanced Materials Science and Engineering

Sol-Gel Synthesis of Silica-Based Materials

The sol-gel process is a wet-chemical technique used for fabricating materials, and Tetrakis-(2-hydroxyethyl)silane is a key component in the creation of silica-based structures via this method.

Tetrakis-(2-hydroxyethyl)silane is employed in the sol-gel synthesis of porous silica (B1680970) materials, such as gels and monoliths. The fundamental process involves the hydrolysis and subsequent polycondensation of alkoxysilane precursors in an aqueous solution. The use of precursors like Tetrakis-(2-hydroxyethyl)silane allows for the creation of a continuous, porous network structure. A significant challenge in producing these materials is preventing cracking and shrinkage during the drying process.

The sol-gel method enables the production of silica-based monoliths, which are continuous beds of porous material. nih.gov This technique offers a pathway to creating materials with controlled porosity, which is essential for applications in chromatography and catalysis. The process begins with the aggregation of particles into fractal clusters that eventually link to form an infinite network. instras.com

Key Research Findings:

| Precursor/Method | Resulting Material | Key Characteristics |

| Tetraethoxysilane (TEOS) | Macroporous silica gels | Controlled macropore and mesopore structures. instras.com |

| Cosolvent-free sol-gel with TEOS | Monolithic silica gels and glasses | A facile route that avoids organic additives. researchgate.net |

| Phase-separating binary mixture | Monolithic silica gels | Developed to be free from alcohols and other organic components. researchgate.net |

Organically Modified Silicates (ORMOSILs) are hybrid materials that integrate organic and inorganic components at the molecular level. This combination results in materials with enhanced mechanical properties, thermal stability, and durability compared to traditional polymers. researchgate.net Tetrakis-(2-hydroxyethyl)silane is a valuable precursor in the synthesis of these materials.

The synthesis of ORMOSILs often involves the co-condensation of silica precursors, like tetraethoxysilane (TEOS), with organosilane precursors. mdpi.com This process allows for the incorporation of organic functionalities throughout the silica structure. The organic groups can be introduced by using organosilanes that have non-hydrolysable organic components.

Examples of ORMOSIL Synthesis:

| Silica Precursor | Organosilane Precursor | Resulting ORMOSIL Property |

| TEOS | Trimethoxy(methyl)silane | Anticorrosive films for aluminum. researchgate.net |

| TEOS | Triethoxy(octyl)silane | Anticorrosive films for aluminum. researchgate.net |

| TEOS | 3-aminopropyl(triethoxy)silane | Anticorrosive films for aluminum. researchgate.net |

The inclusion of silica nanoparticles can significantly improve the durability and scratch resistance of materials. nih.gov Surface modification of these nanoparticles with silane (B1218182) coupling agents is often necessary to ensure compatibility with the polymer matrix and achieve a uniform dispersion. nih.gov

Impact of Silanized Silica Nanoparticles on Material Properties:

| Nanoparticle Modification | Effect on Composite |

| Silane coupling agent treatment | Improved dispersion and interfacial adhesion. researchgate.net |

| Amino silane functionalization | Increased dynamic mechanical properties of polyurethane coatings. nih.gov |

| Dual silanization (functional and non-functional silanes) | Enhanced hydrolytic stability and robust matrix-filler interface. mdpi.com |

Functional Coatings and Adhesives Development

The properties of Tetrakis-(2-hydroxyethyl)silane, such as its low viscosity and good film-forming capabilities, make it beneficial for use in coatings and adhesives. cymitquimica.com

Silanes can be utilized as curing agents to improve the mechanical and thermal properties of coatings. evonik.com They achieve this by reacting with the organic polymers in the coating, creating strong chemical bonds between polymer chains and forming a three-dimensional network. evonik.com This crosslinking process increases the hardness and scratch resistance of the coating. evonik.com

The addition of silane-modified nanoparticles to polymer coatings can also lead to significant improvements in mechanical properties. For example, coatings containing silanized nanoparticles have shown higher elastic modulus and indentation hardness. nih.gov

Stone consolidants are used to restore the strength of weathered stone by penetrating its pores and hardening within them. researchgate.net Alkoxysilanes are commonly used for this purpose. Tetrakis-(2-hydroxyethyl)silane has been suggested as a potential water-soluble precursor for stone consolidation. lnec.pt

The effectiveness of a consolidant depends on its ability to be drawn into the stone by capillary action and then solidify, binding the stone particles together. researchgate.net While traditional consolidants like TEOS have been effective, they can suffer from drawbacks such as cracking during drying. researchgate.net Research is ongoing to develop new formulations, including those that incorporate colloidal particles to create a more porous and crack-free consolidating material. researchgate.net The goal is to improve the cohesion of the decaying stone without causing further damage. researchgate.net

Polymer Chemistry and Hybrid Polymer Systems

Tetrakis-(2-hydroxyethyl)silane is a versatile compound in polymer science, primarily due to its hybrid structure which contains a central silicon atom and four reactive hydroxyethyl (B10761427) groups. This unique arrangement allows it to act as a bridge between inorganic silica domains and organic polymer chains, leading to the formation of advanced hybrid materials.

Silane-Modified Polymers with Enhanced Properties

The incorporation of silanes into polymer backbones is a widely used strategy to enhance the material's performance. Silane-modified polymers (SMPs) exhibit improved properties such as elasticity, environmental resistance, and adhesion. epo.org These enhancements stem from the ability of the silane's alkoxy groups to crosslink in the presence of moisture, forming durable siloxane (Si-O-Si) bonds. sinosil.com This moisture-curing mechanism transforms the polymer from a thermoplastic or liquid state into a crosslinked thermoset or elastomer. epo.org

The choice of the polymer backbone, which can be a polyether, polyurethane, or polyester, influences the final properties of the cured material. epo.org Polyethers are often preferred for their flexible and elastic structure, which results in compositions with excellent elasticity that are not typically degraded by water or bacteria. epo.org The modification with silanes can significantly improve wet adhesion, chemical resistance, weatherability, and durability in adhesives, sealants, and coatings. kccsilicone.com

| Property Enhanced by Silane Modification | Description | Resulting Benefit |

| Adhesion | Improves bonding to various substrates, especially under wet or humid conditions. | Primerless adhesion to materials like glass, metals, and some plastics. kccsilicone.com |

| Mechanical Strength | The formation of a 3D siloxane network increases the toughness and strength of the polymer matrix. kccsilicone.com | Enhanced tear resistance, abrasion resistance, and overall durability. cfmats.com |

| Chemical & Environmental Resistance | The stable Si-O-Si crosslinks are resistant to degradation from moisture, UV radiation, and many chemicals. sinosil.com | Increased service life and performance in harsh environments. kccsilicone.com |

| Thermal Stability | The incorporation of an inorganic silica component improves the polymer's resistance to high temperatures. cymitquimica.com | Better performance in high-temperature applications. |

| Processability | Silane treatment of fillers can improve their dispersion within the polymer matrix, leading to lower viscosity. specialchem.com | Easier processing, higher filler loading, and improved surface quality of the final product. specialchem.com |

This table provides an overview of the general benefits of modifying polymers with organofunctional silanes.

Crosslinking Agents in Polymer Synthesis

Tetrakis-(2-hydroxyethyl)silane functions as an effective crosslinking agent. Crosslinking is the process of forming covalent bonds to link polymer chains together, creating a three-dimensional network. This network structure is responsible for the enhanced mechanical properties and chemical resistance of the resulting material. sinosil.com

The crosslinking process with silanes is typically initiated by moisture. The hydrolyzable groups on the silicon atom—in this case, the hydroxyethyl groups can participate in condensation reactions—react with water to form silanol (B1196071) (Si-OH) groups. These silanols are highly reactive and condense with each other to form stable and durable siloxane (Si-O-Si) bonds, releasing water as a byproduct. sinosil.com This moisture-cure mechanism is common in Room Temperature Vulcanizing (RTV) silicone systems. sinosil.com

The resulting Si-O-Si crosslink provides excellent resistance to weather, UV radiation, temperature fluctuations, and chemicals. sinosil.com While various cure systems exist for RTV silicones, such as acetoxy and oxime systems, alkoxy cure systems (related to the structure of Tetrakis-(2-hydroxyethyl)silane) produce a non-corrosive byproduct and have a less objectionable odor. sinosil.com

| RTV Cure System | Characteristics | Byproduct |

| Acetoxy | Fast cure time, short tack-free time, good adhesion. | Acetic Acid (corrosive) |

| Alkoxy | Slower cure than acetoxy, non-corrosive, no objectionable odor. | Alcohol |

| Oxime | Low corrosion, longer tack-free time than acetoxy or alkoxy. | Oxime |

This table summarizes the characteristics of common RTV silicone cure systems, with the alkoxy system being most analogous to the reactions involving Tetrakis-(2-hydroxyethyl)silane. Data sourced from sinosil.com

Precursors for Polyurethanes and Unsaturated Polyester Resins

The four hydroxyl (-OH) groups in Tetrakis-(2-hydroxyethyl)silane make it a suitable precursor, or building block, for synthesizing polymers like polyurethanes and polyesters. In these syntheses, it can function as a tetra-functional alcohol (a polyol).

Polyurethanes : Polyurethanes are formed by the reaction of polyols with polyisocyanates. google.com Tetrakis-(2-hydroxyethyl)silane can be used as the polyol component, reacting with isocyanates to incorporate the silane moiety directly into the polyurethane backbone. The resulting prepolymer is terminated with silane groups that can later undergo moisture-curing to crosslink the material. google.com

Unsaturated Polyester Resins : Similarly, in the synthesis of polyesters, the hydroxyl groups of Tetrakis-(2-hydroxyethyl)silane can react with polybasic acids or their anhydrides. This incorporates the silicon atom into the polyester structure, providing a site for subsequent crosslinking and enhancing properties like thermal stability. cymitquimica.com

By acting as a precursor, Tetrakis-(2-hydroxyethyl)silane allows for the creation of hybrid organic-inorganic polymers where the inorganic crosslinking functionality is an integral part of the polymer chain from the outset.

Immobilization Matrices for Catalytic and Biological Systems

The ability of Tetrakis-(2-hydroxyethyl)silane to form stable, porous, and transparent silica networks through hydrolysis and condensation makes it an excellent candidate for creating immobilization matrices. cymitquimica.com These matrices can physically entrap molecules like catalysts or enzymes, restricting their movement while allowing smaller substrate molecules to access them.

Entrapment of Photosensitive Compounds in Silica Gels

Silica gels produced via the sol-gel process using silane precursors are ideal for entrapping photosensitive compounds. The process occurs under mild conditions, which is crucial for preserving the integrity of delicate molecules. Tetrakis-(2-hydroxyethyl)silane can undergo hydrolysis and condensation to form a rigid, three-dimensional silica network. cymitquimica.com

The resulting silica matrix is often optically transparent, which is a significant advantage for applications involving photosensitive compounds as it allows for direct spectroscopic investigation. nih.gov This transparency permits light to reach the entrapped molecule, enabling photochemical reactions or analysis within the solid matrix. The porous nature of the gel allows reactants to diffuse in and products to diffuse out, while the photosensitive compound remains securely immobilized. This approach has been explored for creating materials with photopatternable monolayers, where UV light can be used to alter the surface properties of the silica gel in specific regions. researchgate.net

Enzyme Immobilization within Silica Matrices

Immobilizing enzymes within a solid support offers numerous advantages, including enhanced stability, reusability, and suitability for continuous processes. Silica matrices derived from precursors like Tetrakis-(2-hydroxyethyl)silane provide an excellent support for enzyme immobilization. nih.govdtic.mil

The entrapment process involves adding the enzyme to the silane solution before the gelation process begins. As the silane hydrolyzes and condenses to form the silica network, the enzyme molecules are physically trapped within the growing pores of the matrix. This method is benign and can preserve the enzyme's activity. dtic.mil For instance, studies have shown that enzymes like butyrylcholinesterase can be entrapped in silica nanospheres with up to 90% of the initial activity retained. dtic.mil

The resulting enzyme-containing nanocomposite is mechanically stable in both aqueous and organic solvents, allowing the enzyme to function for several months. nih.gov The transparency of the silica matrix is also beneficial for studying the entrapped enzyme directly using spectroscopic techniques, such as circular dichroism. nih.gov

Surface Modification and Functionalization Strategies

Modifying Surface Properties (e.g., Hydrophobicity)

The modification of surfaces with organosilanes is a widely employed strategy to alter their properties, particularly to control their interaction with water. researchgate.net Creating a hydrophobic (water-repellent) surface is achieved by introducing nonpolar organic functional groups onto a substrate. gelest.com The effectiveness of the hydrophobic treatment depends on several factors, including the type of organic substitution on the silane, the density of surface coverage, and the resulting surface roughness. gelest.comnih.gov

Generally, silanes with aliphatic hydrocarbon (alkyl) or fluorinated hydrocarbon substituents are used to induce hydrophobicity. gelest.comnih.gov When these silanes react with hydroxyl groups on a surface, they form a stable, covalently bonded layer that presents a low-energy, nonpolar interface to the environment. This reduces the surface's tendency to be wetted by water, causing water to bead up with a high contact angle. researchgate.netnih.gov In some cases, by creating a hierarchical surface roughness on a sub-micron scale, superhydrophobic surfaces with water contact angles exceeding 150° can be achieved. gelest.comnih.gov

While the principles of using silanes to create hydrophobic surfaces are well-established, specific research detailing the use of Tetrakis-(2-hydroxyethyl)silane for this purpose is not prominent in the available literature. The inherent structure of THEOS, with its four hydrophilic hydroxyl groups, suggests it would naturally promote hydrophilicity rather than hydrophobicity. However, these hydroxyl groups could potentially serve as reaction sites for further modification with hydrophobic molecules, although this application is not a primary focus of existing research.

| Silane Type | Typical Organic Group | Resulting Surface Property | Mechanism |

| Alkylsilanes | Long-chain alkyl groups | Hydrophobic / Superhydrophobic | Introduction of nonpolar hydrocarbon chains and potential for increased surface roughness. gelest.comnih.govnih.gov |

| Fluoroalkylsilanes | Fluorinated alkyl chains | Hydrophobic and Oleophobic | Creation of very low energy surfaces that repel both water and oils. gelest.com |

| Chlorosilanes (e.g., TMCS) | Methyl groups | Hydrophobic | Capping of surface hydroxyl groups with nonpolar methyl groups. researchgate.net |

Creation of Functional Interfaces for Specific Affinities

The chemical structure of Tetrakis-(2-hydroxyethyl)silane, featuring four terminal hydroxyl (-OH) groups, makes it an excellent candidate for creating functional interfaces designed for specific affinities. These hydroxyl groups are reactive sites that can be chemically modified through various organic reactions. This versatility allows for the tailoring of a surface's chemical properties to achieve specific binding or interaction with target molecules, cells, or materials.

For example, the hydroxyl groups can be functionalized with:

Biomolecules: Antibodies, enzymes, or DNA can be covalently attached to create biospecific surfaces for diagnostic sensors or biocompatible implants.

Organic Ligands: Specific organic molecules can be grafted to create surfaces that selectively bind to metal ions for applications in separation or catalysis.

Polymers: Polymer chains can be grown from the surface via techniques like surface-initiated polymerization to control properties such as lubricity, biocompatibility, or responsiveness to stimuli.

The ability to functionalize the THEOS-modified surface allows for the engineering of complex, multi-functional interfaces. By controlling the density and type of functional groups, it is possible to create surfaces with highly specific affinities, paving the way for advanced applications in areas such as targeted drug delivery, selective filtration membranes, and platforms for cell culture engineering. The dihydrofuryl substituent, found in related silane compounds, is noted as a good leaving group for nucleophilic substitution, highlighting the potential for versatile functionalization of silicon-based compounds. nih.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) Simulations of Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to study chemical reactions, including those involving silicon-based compounds. For silanes, DFT calculations can elucidate the thermodynamics and potential energy surfaces of reaction pathways, such as hydrolysis and condensation. mdpi.com

In the context of silane (B1218182) chemistry, DFT studies often focus on modeling reaction mechanisms under different catalytic conditions (e.g., acidic or basic). researchgate.net For instance, research on silica (B1680970) clusters has shown that under neutral conditions, condensation reactions can proceed through a single-step, SN2-type mechanism involving a five-coordinated silicon transition state. researchgate.net Under acidic conditions, the mechanism for smaller species may involve a two-step process with a stable pentacoordinated intermediate. researchgate.net DFT can also be used to calculate key parameters like the activation energies for desorption and diffusion of species on catalyst surfaces. mdpi.com While specific DFT studies exclusively targeting Tetrakis-(2-hydroxyethyl)silane are not prevalent in the literature, the principles derived from studies on analogous silica species and alkoxysilanes are applicable. researchgate.net These simulations provide a foundational understanding of the electronic interactions that govern the compound's reactivity.

Table 1: Key Parameters from DFT Calculations for H on Pt(111) Surface This table illustrates the types of parameters that can be obtained from DFT calculations, as described in the text. Data is for a model system and not specific to Tetrakis-(2-hydroxyethyl)silane.

| Adsorption Site | Adsorption Energy (kcal/mol) | Bond Length (Å) |

| Top | -8.35 | 1.572 |

| FCC | -8.86 | 1.866 - 1.879 |

| HCP | -7.47 | Not specified |

Source: Data derived from DFT calculations on H adsorption on a Pt(111) surface. mdpi.com

Molecular Dynamics Simulations of Sol-Gel Processes

The sol-gel process is a versatile method for producing solid materials from small molecules, involving the conversion of a colloidal solution (sol) into an integrated network (gel). mdpi.comnih.gov Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While direct MD simulations of the complete sol-gel process for Tetrakis-(2-hydroxyethyl)silane are complex, the methodology is implied from mechanistic studies on similar silane precursors like tetraethoxysilane (TEOS). mdpi.com

MD simulations can model the dynamic aspects of hydrolysis and condensation reactions in a solvent, tracking the formation of oligomers and the eventual development of a three-dimensional gel network. mdpi.com These simulations depend on key parameters, including the type of catalyst, the water-to-silane ratio, temperature, and solvent, which collectively control the morphology and cross-linking rate of the final material. mdpi.com For example, simulations can show how acidic conditions tend to favor the formation of linear or weakly branched oligomeric structures, while basic conditions promote highly branched, dense networks. mdpi.com By observing the trajectories and interactions of individual molecules over time, MD provides a bridge between the quantum mechanical details of reaction mechanisms and the macroscopic properties of the resulting gel.

Structure-Reactivity Relationships: Computational Modeling of Hydrolysis Rates and Condensation Pathways

Computational modeling is crucial for understanding how the molecular structure of a silane precursor influences its reactivity, particularly its rates of hydrolysis and condensation. nih.gov The reactivity of an alkoxysilane in the sol-gel process is heavily dependent on the nature of the organic groups attached to the silicon atom. mdpi.com For Tetrakis-(2-hydroxyethyl)silane, the presence of four 2-hydroxyethyl groups (-OCH2CH2OH) distinguishes its reactivity profile from that of more common precursors like TEOS, which has ethyl groups (-OCH2CH3).

Computational models can predict how factors like steric hindrance and the electronic effects of these substituent groups affect reaction kinetics. nih.govmdpi.com The hydrolysis of alkoxysilanes is the initial and often rate-determining step in the sol-gel process, where alkoxy groups are replaced by hydroxyl groups. nih.gov The subsequent condensation reactions, which form the siloxane (Si-O-Si) backbone of the gel, are kinetically more complex. nih.gov Studies on various organoalkoxysilanes have shown a wide range of hydrolysis rate constants, demonstrating the strong influence of the silane's molecular structure. nih.gov For example, the presence of electron-withdrawing or donating side chains can significantly alter reaction kinetics. mdpi.com By modeling these relationships, researchers can predict how a precursor like Tetrakis-(2-hydroxyethyl)silane will behave under specific sol-gel conditions and tailor those conditions to achieve desired material properties.

Table 2: Comparative Hydrolysis Rate Constants for Various Silanes This table illustrates the range of hydrolysis rates for different silane compounds as discussed in the text, highlighting the impact of molecular structure on reactivity.

| Silane Compound | Catalyst/Conditions | Hydrolysis Rate Constant (k) |

| Phenyltrimethoxysilane (PTMS) | K2CO3 in THF | 2.87 ± 0.14 e⁻⁸ M⁻²·³ s⁻¹ |

| Propyl trimethoxy silane (PrTMS) | K2CO3 in THF | 1.26 ± 0.11 e⁻⁸ M⁻²·¹ s⁻¹ |

| Methacryloxypropyltrimethoxysilane (MPTMS) | K2CO3 in THF | 1.42 ± 0.11 e⁻⁸ M⁻¹·⁸ s⁻¹ |

| Tetraethoxysilane (TEOS) | HCl in acidified water | 4.5 to 65 × 10⁻² M⁻¹ min⁻¹ |

Source: Data compiled from a review of kinetics of alkoxysilane polymerization. nih.gov

Comparative Research and Structure Property Relationships

Comparative Analysis with Tetraethoxysilane (TEOS) and Other Orthosilicates

Tetrakis-(2-hydroxyethyl)silane, also known as tetrakis(2-hydroxyethyl)orthosilicate (THEOS), presents a unique profile when compared to the widely used tetraethoxysilane (TEOS) and other orthosilicates. The primary structural difference lies in the nature of the alkoxy groups attached to the central silicon atom. While TEOS features four ethoxy (-OCH₂CH₃) groups, THEOS possesses four hydroxyethoxy (-OCH₂CH₂OH) groups. This distinction fundamentally influences their chemical behavior and the properties of the materials derived from them.

The sol-gel process, a common method for producing solid materials from small molecules, involves two key reactions: hydrolysis and condensation. Significant differences in the rates and behavior of these reactions are observed between Tetrakis-(2-hydroxyethyl)silane and TEOS.

One of the main disadvantages of using TEOS in sol-gel synthesis is the slow rate of its condensation reaction in a neutral pH environment. researchgate.net This often necessitates the use of acid or base catalysts to achieve practical reaction times. However, these catalytic conditions may not be suitable for incorporating sensitive organic or biological molecules.

Table 1: Comparative Sol-Gel Behavior of THEOS vs. TEOS

| Property | Tetrakis-(2-hydroxyethyl)silane (THEOS) | Tetraethoxysilane (TEOS) |

|---|---|---|

| Hydrolysis/Condensation Rate | Rapid in neutral pH region researchgate.net | Slow in neutral pH region, requires catalyst researchgate.net |

| Byproduct of Hydrolysis | Ethylene (B1197577) Glycol gelest.com | Ethanol (B145695) |

| pH Condition for Synthesis | Favorable in neutral pH researchgate.net | Typically acidic or basic researchgate.net |

The functional groups attached to the silicon core—alkyl (specifically, ethyl via an ether linkage) in TEOS versus hydroxyethyl (B10761427) in Tetrakis-(2-hydroxyethyl)silane—have a profound impact on the properties of the resulting materials.

Hydrophilicity: The terminal hydroxyl (-OH) groups on the hydroxyethyl chains of THEOS impart a significantly more hydrophilic character to the molecule compared to the ethyl groups of TEOS. This enhanced affinity for water can influence solvent compatibility during synthesis and the surface properties of the final material.

Reactivity and Network Formation: The hydroxyl groups in THEOS provide additional reactive sites. Beyond the primary Si-O-C hydrolysis, these terminal -OH groups can participate in other reactions, such as forming hydrogen bonds, which can influence the structure of the sol-gel network. researchgate.net In contrast, the ethyl groups of TEOS are largely inert under typical sol-gel conditions. The reinforcement of materials like rubber with silica (B1680970) fillers is highly dependent on the interactions at the filler-polymer interface, which are mediated by the functional groups of the silane (B1218182) used. researchgate.net

Material Properties: The choice of functional group affects the final properties of the material. For instance, in silica-filled rubber compounds, the length of the alkyl chain on monofunctional silanes determines their efficiency in making the silica surface more hydrophobic, which in turn influences the filler network. researchgate.net The hydroxyethyl groups of THEOS lead to different interfacial characteristics, potentially creating materials with better compatibility with polar polymers or biological systems.

"Green Chemistry" emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Tetrakis-(2-hydroxyethyl)silane offers distinct advantages over TEOS in this context.

The primary advantage is related to the byproduct of hydrolysis. The hydrolysis of TEOS releases ethanol, a volatile organic compound (VOC). In large-scale industrial applications, the emission of ethanol can contribute to air pollution and requires mitigation strategies. Conversely, the hydrolysis of Tetrakis-(2-hydroxyethyl)silane yields ethylene glycol. gelest.com Ethylene glycol is less volatile than ethanol, significantly reducing VOC emissions during processing. This makes THEOS a more environmentally benign alternative for sol-gel applications.

Impact of Functional Group Variations on Reactivity and Application Performance

The reactivity and performance of silanes can be tailored by altering the functional groups attached to the silicon atom. Organofunctional silanes, which contain both a hydrolyzable group and a non-hydrolyzable organic group, are versatile building blocks in materials science. nih.gov

Chlorosubstituted Silanes: Replacing the hydroxyethoxy groups of Tetrakis-(2-hydroxyethyl)silane with chlorine atoms (to form, for example, tetrachlorosilane) results in a dramatic increase in reactivity. Chlorosilanes react very rapidly, almost violently, with water and other protic reagents, releasing corrosive hydrochloric acid (HCl) as a byproduct. This high reactivity can be difficult to control and the corrosive byproduct limits their application, especially in biological contexts.

Vinyloxyethyl Orthosilicate (B98303): The introduction of a vinyl group (e.g., in a vinyloxyethyl orthosilicate) adds a different type of reactivity. The vinyl group can participate in polymerization reactions (e.g., free-radical or addition reactions), allowing the silane to be incorporated into organic polymer chains. This creates a covalent link between the inorganic silica network (formed via hydrolysis and condensation of the orthosilicate part) and an organic polymer matrix, a key principle in creating durable hybrid materials.

Siloxy Groups: Silanes like Tetrakis(dimethylsiloxy)silane are used as crosslinkers, where the Si-H bond offers a site for hydrosilylation reactions, particularly with vinyl-functional silicones. gelest.com This illustrates how different functional groups enable specific crosslinking chemistries.

Table 2: Impact of Functional Group Variation on Silane Properties

| Functional Group Type | Example Compound | Key Reactivity Feature | Byproduct of Hydrolysis | Primary Application Area |

|---|---|---|---|---|

| Hydroxyethoxy | Tetrakis-(2-hydroxyethyl)silane | Controlled hydrolysis in neutral pH researchgate.net | Ethylene Glycol gelest.com | "Green" sol-gel, biomaterials researchgate.net |

| Alkoxy (Ethoxy) | Tetraethoxysilane (TEOS) | Requires catalyst for neutral pH condensation researchgate.net | Ethanol | Glass, ceramics, coatings researchgate.net |

| Chloro | Tetrachlorosilane | Extremely rapid, exothermic hydrolysis | Hydrochloric Acid (HCl) | Fumed silica production |

| Vinyl | Vinyltrimethoxysilane | Can undergo organic polymerization | Methanol | Polymer-silica hybrid materials |

| Siloxy (with Si-H) | Tetrakis(dimethylsiloxy)silane | Hydrosilylation reactions gelest.com | Hydrogen (in some reactions) | Silicone crosslinking gelest.com |

Chelation Properties with Metal Ions and Their Influence on Material Systems

Chelation is the process of forming multiple coordinate bonds between a single central metal ion and a polydentate ligand (a chelating agent). The hydroxyethyl groups of Tetrakis-(2-hydroxyethyl)silane, with their oxygen atoms possessing lone pairs of electrons, can act as ligands to chelate metal ions. researchgate.net

The ability of a molecule to chelate metal ions is influenced by the number and spatial arrangement of its ligand groups. nih.gov While the flexible hydroxyethyl chains of THEOS may not form as rigid a coordination environment as classic chelators like EDTA, they can effectively bind to various metal ions. researchgate.net This property is significant for several reasons:

Homogeneous Doping of Materials: By chelating metal ions in a solution prior to the sol-gel process, THEOS can ensure a uniform distribution of these ions throughout the resulting silica matrix. This is crucial for creating materials with consistent optical, catalytic, or magnetic properties.

Modification of Material Properties: The incorporation of metal ions via chelation can fundamentally alter the properties of the final material. For example, chelating copper ions has been shown to convert viscous silicone oils into soft elastomers, demonstrating a significant change in mechanical properties. nih.gov

Catalysis and Reactivity: In some systems, the chelated metal ion itself can act as a catalyst or influence the surrounding reaction environment. In cement-based materials, for instance, ion-chelating agents can interact with Ca²⁺, Mg²⁺, and Al³⁺ ions, affecting the hydration process and the microstructure of the final product. mdpi.com The chelation ability is strongest for Ca²⁺ in such systems. mdpi.com

Controlled Release: Materials capable of chelating metal ions can also be designed to release them under specific conditions, which is a principle used in drug delivery and other controlled-release applications. nih.gov

The interaction between chelators and metal ions is complex and depends on factors like pH, the concentration of the metal ion, and competition from other molecules in the system. nih.gov The ability of Tetrakis-(2-hydroxyethyl)silane to participate in these interactions adds a layer of functionality beyond its role as a simple silica precursor.

Emerging Research Directions and Future Perspectives

Development of Novel Hybrid Formulations with Polysaccharides

A significant area of emerging research is the development of hybrid organic-inorganic nanocomposites by combining Tetrakis-(2-hydroxyethyl)silane, also known by its synonym Tetrakis(2-hydroxyethyl) orthosilicate (B98303) (THEOS), with natural polysaccharides. tandfonline.comnih.gov This approach addresses a common challenge in sol-gel synthesis, where traditional silicon precursors like tetramethoxysilane (B109134) (TMOS) or tetraethoxysilane (TEOS) are incompatible with many biopolymers due to their immiscibility and the need for alcohol-based co-solvents and acid or base catalysts, which can denature the biological components. tandfonline.complu.mx

THEOS overcomes this limitation due to its complete water solubility, which eliminates the need for organic solvents and allows the sol-gel process to occur in purely aqueous solutions. nih.govplu.mx Research has demonstrated that various polysaccharides—including xanthan, alginate, chitosan, cyclodextrins, carrageenans, and cellulose (B213188) derivatives—can be successfully incorporated into a silica (B1680970) matrix using THEOS. tandfonline.comnih.govresearchgate.net

Key findings from this research include:

Catalytic Role of Polysaccharides: The polysaccharides themselves can promote and catalyze the silica polymerization process, eliminating the need for external catalysts. nih.govplu.mx It is suggested that hydrogen bonding between the hydroxyl groups on the polysaccharide macromolecules and the silanol (B1196071) groups formed from THEOS hydrolysis facilitates this catalytic effect. nih.gov

Tunable Material Properties: The resulting hybrid materials exhibit properties that can be tuned by altering the type and concentration of the polysaccharide. For instance, increasing the silicate (B1173343) concentration generally leads to stiffer, more brittle materials, while the addition of polysaccharides can render them softer and more elastic. plu.mx

Structural Modification: The introduction of polysaccharides fundamentally changes the structure of the resulting silica material. Instead of a network of cross-linked nanoparticles typical of pure silica gels, the hybrid materials often form a three-dimensional network of crossed or branched fibers. nih.govplu.mx

These novel hybrid materials are promising for applications in biotechnology and the development of advanced biocompatible materials. tandfonline.comnih.gov

| Polysaccharide Used | Precursor | Key Finding | Reference |

| Xanthan, Locust Bean Gum, Hydroxyethylcellulose derivative | THEOS | Polysaccharides enable enzyme immobilization with high stability; material properties are influenced by polysaccharide type. | nih.gov |

| Carrageenans (κ, ι, λ) | THEOS | Carrageenans act as a template, promoting mineralization. The type of carrageenan determines the final properties and structure of the hybrid gel. | plu.mx |

| Chitosan, Alginate, Cyclodextrins | THEOS | THEOS allows for the successful creation of hybrid materials where traditional precursors fail due to incompatibility. | tandfonline.com |

Integration into Cementitious Systems for Performance Enhancement

A comprehensive review of scientific literature indicates a notable absence of specific research focused on the integration of Tetrakis-(2-hydroxyethyl)silane into cementitious systems for performance enhancement. While other silicon-based compounds, such as tetraethyl orthosilicate (TEOS), have been investigated as surface treatment agents for concrete, similar studies involving Tetrakis-(2-hydroxyethyl)silane have not been identified in published research. Therefore, this remains a potential, yet unexplored, area for future investigation.

Advanced Applications in Bio-Related Materials (excluding clinical trials)

The unique reactivity of Tetrakis-(2-hydroxyethyl)silane under biocompatible conditions has opened up advanced applications in bio-related materials, particularly in enzyme immobilization and biomimetic synthesis.

A key advantage of THEOS is that sol-gel processes can be conducted at neutral pH and room temperature, conditions under which sensitive biological molecules like enzymes retain their activity. researchgate.netresearchgate.net This has been successfully demonstrated in the immobilization of enzymes within THEOS-derived polysaccharide-silica hybrid nanocomposites. nih.gov Enzymes such as β-D-glucanase and α-D-galactosidase, when entrapped in these matrices, show a dramatic increase in their operational lifetime—sometimes more than a hundredfold—while remaining accessible to substrates in the surrounding solution. nih.gov The porous nature of the silica matrix allows for the diffusion of substrates and products while securely trapping the larger enzyme molecules. nih.gov

Furthermore, THEOS is a key precursor in the field of biomimetic synthesis, which seeks to replicate the way organisms produce minerals. In one study, the enzyme silicatein, isolated from marine sponges, was used to catalyze the rapid polycondensation of THEOS into spherical silica nanoparticles at room temperature and under neutral pH conditions. researchgate.net This process mimics natural biosilicification and offers a pathway to creating ordered silica structures on various surfaces. researchgate.net

Other research has focused on creating hierarchically organized porous silica monoliths using THEOS in conjunction with structure-directing agents like Pluronic P123 block copolymers. acs.org These materials, with their complex pore structures, have potential applications in catalysis and separation technologies.

| Application Area | Method | Key Finding | Reference |

| Enzyme Immobilization | Sol-gel entrapment in polysaccharide-silica hybrid | Enzymes show a significant increase in stability and lifetime; immobilization is possible without loss of activity. | nih.gov |

| Biomimetic Synthesis | Silicatein-catalyzed polycondensation | Mimics natural biomineralization to form silica nanoparticles under neutral, ambient conditions. | researchgate.net |

| Porous Monoliths | Sol-gel processing with block copolymers | Creates hierarchically structured porous silica gels with potential in advanced materials. | acs.org |

Exploration of Sustainable Synthesis Methods

The exploration of sustainable synthesis methods involving Tetrakis-(2-hydroxyethyl)silane focuses primarily on its application as a "green" precursor for silica-based materials rather than the synthesis of the compound itself. THEOS is typically synthesized via a transesterification reaction between tetraethoxysilane (TEOS) and ethylene (B1197577) glycol. researchgate.net

The sustainability benefits arise from the subsequent use of THEOS in sol-gel processes. Traditional sol-gel chemistry using alkoxysilanes like TEOS requires acid or base catalysts and often the use of organic co-solvents like ethanol (B145695) to facilitate hydrolysis. researchgate.netsigmaaldrich.com These conditions can be harsh, energy-intensive, and environmentally detrimental. researchgate.net

In contrast, THEOS offers a more sustainable pathway for several reasons:

Aqueous Processing: Its complete water solubility allows for sol-gel reactions to be performed in water, eliminating the need for potentially toxic or flammable organic solvents. tandfonline.complu.mx

Mild Reaction Conditions: Hydrolysis and condensation of THEOS can proceed rapidly in the neutral pH region without the need for strong acid or base catalysts. researchgate.net This is particularly advantageous for processes involving sensitive biomolecules, such as enzymes or polysaccharides, which would be denatured under the harsh conditions required for TEOS. nih.govresearchgate.net

Biomimetic Potential: The ability to form silica under mild, aqueous conditions closely mimics natural biomineralization processes, which are inherently sustainable. researchgate.netresearchgate.net This positions THEOS as a key component in developing more environmentally friendly routes to functional silica materials. grafiati.com

This shift away from harsh chemicals and organic solvents towards water-based, catalyst-free systems represents a significant step forward in green chemistry for materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for Tetrakis-(2-hydroxyethyl)silane, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis of Tetrakis-(2-hydroxyethyl)silane typically involves alkoxylation or hydrosilylation reactions. Evidence from analogous silane systems (e.g., tetraethylsilane) suggests one-step protocols using precursor scoring heuristics and databases (e.g., REAXYS) to streamline route selection . Optimization requires monitoring reaction kinetics and thermodynamics, particularly heat effects during silane disproportionation. For example, discrepancies between experimental and theoretical heats of formation in silane production necessitate calorimetric validation and iterative adjustments to reactor design .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of Tetrakis-(2-hydroxyethyl)silane?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, including -NMR, is critical for verifying siloxane bond formation. Diffusion-ordered spectroscopy (DOSY) with internal standards like tetrakis-(trimethylsilyl)silane (TMSS) can resolve oligomeric species, with translational diffusion coefficients () providing insights into molecular weight distributions . Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., hydroxyl, Si-O-C), while gas chromatography-mass spectrometry (GC-MS) quantifies purity.

Advanced Research Questions

Q. How do thermodynamic inconsistencies in silane synthesis impact large-scale process design, and how can these discrepancies be resolved?

- Methodological Answer : Disproportionation reactions in silane production often exhibit mismatches between calculated (using historical heats of formation) and experimental thermal profiles. Addressing this requires:

- Step 1 : Re-evaluating reaction equilibria via high-pressure differential scanning calorimetry (HP-DSC).

- Step 2 : Incorporating real-time heat flux data into computational models (e.g., PROBE, MDCC) to refine process parameters .

- Step 3 : Validating hybrid process schemes that minimize equipment complexity while maintaining silane purity (>99.9%) .

Q. What experimental approaches are used to evaluate the adhesion properties of Tetrakis-(2-hydroxyethyl)silane in biomedical applications, such as dental resin-titanium bonding?

- Methodological Answer : Adhesion studies employ shear bond strength (SBS) testing under dry and thermo-cycled conditions. For example:

- Protocol : Apply silane primers (e.g., blends with cross-linking agents like bis-1,2-(triethoxysilyl)ethane) to silica-coated titanium. Cure resin composites (e.g., bis-GMA) and measure SBS using universal testing machines.

- Failure Analysis : Adhesive vs. cohesive failure modes are quantified via microscopy. Low SBS (<6 MPa) correlates with hydrolytic instability, necessitating molecular dynamics simulations to assess silane-resin entanglement .

Q. How can factorial design optimize the wettability and corrosion resistance of hybrid silane films incorporating Tetrakis-(2-hydroxyethyl)silane?

- Methodological Answer : A 3-variable, 3-level factorial design evaluates:

- Variables : Silane concentration (2–5% v/v), hydrolysis time (60–150 min), and co-silane ratios (e.g., APTES:GPTMS).

- Response Surface Modeling : Contact angle and electrochemical impedance spectroscopy (EIS) data are analyzed using software (e.g., Statistica). Coefficients of determination () validate models, with silane concentration exerting the strongest effect on hydrophobicity .

Q. What computational strategies predict the reactivity and electronic properties of Tetrakis-(2-hydroxyethyl)silane in catalytic or polymeric systems?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and effective core potentials (ECPs) for Si and O atoms calculates:

- Key Parameters : HOMO-LUMO gaps, Mulliken charges, and bond dissociation energies.

- Validation : Compare computed vibrational spectra (IR) and -NMR chemical shifts with experimental data. ECPs derived from relativistic Hartree-Fock wavefunctions improve accuracy for heavy atoms .

Notes

- Avoid commercial databases (e.g., PubChem) in favor of peer-reviewed methodologies.

- Computational and experimental data must align through iterative validation (e.g., DFT vs. DSC).

- Contradictions in thermodynamic data require recalibration of legacy models using modern experimental inputs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.